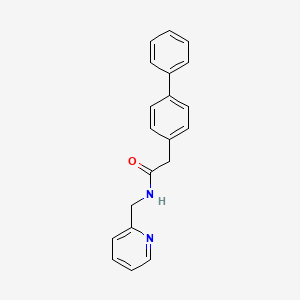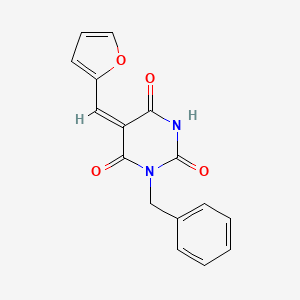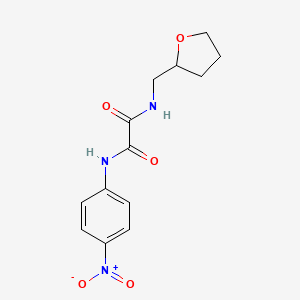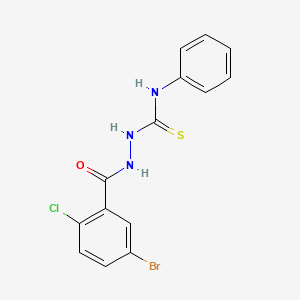
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPA is a member of the acetamide class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
作用机制
The exact mechanism of action of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve modulation of the endocannabinoid system. This compound has been found to bind to and activate the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes. This compound has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been found to modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in pain perception and regulation. This compound has also been found to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
实验室实验的优点和局限性
One of the main advantages of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain management therapies. This compound has also been found to exhibit a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer and formulate for clinical use.
未来方向
There are several future directions for the study of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which are also believed to involve the endocannabinoid system. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and therapies.
合成方法
The synthesis of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide involves the reaction of 4-biphenylcarboxylic acid with 2-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with acetamide to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学研究应用
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been studied for its potential use as a treatment for neuropathic pain, with promising results in animal models.
属性
IUPAC Name |
2-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-19-8-4-5-13-21-19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRMGRPFNQVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)

![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4954525.png)

![butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4954553.png)
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)
